4-(4-Methoxyanilino)-4-oxobut-2-enoic acid
Overview
Description
The compound of interest, 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid, is a derivative of aroylacrylic acid, which is a class of compounds known for their diverse biological activities and applications in spectrophotometric analysis. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the potential utility of such compounds in various fields, including analytical chemistry, enzymatic inhibition, and coordination chemistry.
Synthesis Analysis
The synthesis of related compounds, such as (Z)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid, involves the formation of carboxylic groups that act as bidentate ligands, as seen in the synthesis of its rare earth complexes . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involves careful characterization techniques to confirm the formation of the compound, including FT-IR and NMR spectroscopy . These methods could be adapted for the synthesis of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid.
Molecular Structure Analysis
The molecular structure of compounds in this class is often stabilized by intramolecular hydrogen bonds. For example, (2Z)-4-[(2-Hydroxyphenyl)carbamoyl]prop-2-enoic acid features planar groups stabilized by intramolecular hydrogen bonds, forming various ring motifs . This suggests that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also exhibit a planar structure with potential for intramolecular hydrogen bonding.
Chemical Reactions Analysis
The reactivity of aroylacrylic acids with thiol compounds has been demonstrated, where 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts rapidly and selectively with thiols to form stable fluorescent adducts . This indicates that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also react with thiols or other nucleophiles in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. For instance, the luminescent properties of lanthanide complexes with (Z)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid are notable, with strong luminescence peaks observed for Eu(III) and Tb(III) complexes . Additionally, the thermal and magnetic properties of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid complexes have been characterized, showing that these compounds can form hydrates and act as bidentate ligands . These findings suggest that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also form complexes with interesting physical and chemical properties.
Scientific Research Applications
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Chemical Synthesis
- Application : This compound is used in chemical synthesis . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- Method of Application : The specific methods of application or experimental procedures would depend on the context of the research. Unfortunately, Sigma-Aldrich does not collect analytical data for this product .
- Results or Outcomes : The outcomes would also depend on the specific research context. The buyer assumes responsibility to confirm product identity and/or purity .
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Medicinal Chemistry
- Application : Quinazolinone and quinazolinone derivatives, which could potentially include “4-(4-Methoxyanilino)-4-oxobut-2-enoic acid”, have received significant attention due to their widely and distinct biopharmaceutical activities .
- Method of Application : These compounds are synthesized via various chemical reactions, such as the Niementowski reaction .
- Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic effects .
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Crystallography
- Application : A compound with a similar structure, “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline”, was synthesized and its molecular structure was reported .
- Method of Application : The compound was synthesized via a Schiff bases reduction route .
- Results or Outcomes : The molecular structures of the synthesized compounds were reported, and they were found to consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
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Pharmaceutical Research
- Application : Quinazolinone and quinazolinone derivatives, which could potentially include “4-(4-Methoxyanilino)-4-oxobut-2-enoic acid”, have been used in pharmaceutical research due to their wide range of biopharmaceutical activities .
- Method of Application : These compounds are synthesized via various chemical reactions, such as the Niementowski reaction .
- Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic effects .
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Chemical Safety
- Application : “4-(4-Methoxyanilino)-4-oxobut-2-enoic acid” may be used in research related to chemical safety .
- Method of Application : The specific methods of application or experimental procedures would depend on the context of the research .
- Results or Outcomes : The outcomes would also depend on the specific research context .
- Chemical Safety
- Application : “4-(4-Methoxyanilino)-4-oxobut-2-enoic acid” may be used in research related to chemical safety .
- Method of Application : The specific methods of application or experimental procedures would depend on the context of the research .
- Results or Outcomes : The outcomes would also depend on the specific research context .
properties
IUPAC Name |
(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLBHDPAUAJMZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214072 | |
Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyanilino)-4-oxobut-2-enoic acid | |
CAS RN |
37904-20-4, 37902-60-6 | |
Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37904-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC61570 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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